molecular formula C10H10F2O3 B6305234 2,6-Difluoro-4-isopropoxybenzoic acid CAS No. 1993479-26-7

2,6-Difluoro-4-isopropoxybenzoic acid

Cat. No.: B6305234
CAS No.: 1993479-26-7
M. Wt: 216.18 g/mol
InChI Key: ZVVGOERORRXUHH-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-isopropoxybenzoic acid is an organic compound with the molecular formula C10H10F2O3 It is characterized by the presence of two fluorine atoms at the 2 and 6 positions, an isopropoxy group at the 4 position, and a carboxylic acid group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-4-isopropoxybenzoic acid typically involves the introduction of fluorine atoms and the isopropoxy group onto a benzoic acid derivative. One common method is the nucleophilic aromatic substitution reaction, where a fluorinated benzoic acid derivative reacts with isopropyl alcohol in the presence of a base to form the desired product. The reaction conditions often include the use of a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), and a strong base, such as potassium carbonate, to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-4-isopropoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The fluorine atoms and the isopropoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield benzoic acid derivatives, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

2,6-Difluoro-4-isopropoxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2,6-Difluoro-4-isopropoxybenzoic acid exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in metabolic pathways or cellular functions. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable tool in drug development.

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluorobenzoic acid: Lacks the isopropoxy group, making it less versatile in certain applications.

    4-Isopropoxybenzoic acid: Lacks the fluorine atoms, which can affect its reactivity and stability.

    2,4-Difluoro-6-isopropoxybenzoic acid: Similar structure but with different substitution patterns, leading to variations in chemical properties.

Uniqueness

2,6-Difluoro-4-isopropoxybenzoic acid is unique due to the specific arrangement of fluorine atoms and the isopropoxy group, which confer distinct chemical properties. This makes it particularly useful in applications requiring high stability and specific reactivity.

Properties

IUPAC Name

2,6-difluoro-4-propan-2-yloxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c1-5(2)15-6-3-7(11)9(10(13)14)8(12)4-6/h3-5H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVVGOERORRXUHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C(=C1)F)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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